1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC
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Overview
Description
1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC is a phospholipid-porphyrin conjugate. It is composed of phosphatidylcholine containing palmitic acid at the sn-1 position and the photosensitizer pyropheophorbide a at the sn-2 position . This compound is known for its unique properties, including its ability to generate reactive oxygen species under irradiation with near-infrared light, making it useful in various scientific applications .
Preparation Methods
The synthesis of 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC involves the conjugation of phosphatidylcholine with pyropheophorbide a. The reaction typically requires the use of specific reagents and conditions to ensure the successful attachment of the photosensitizer to the phospholipid. Industrial production methods may involve the use of lipid nanoparticles to encapsulate the compound, which can then be dissociated under irradiation with near-infrared light .
Chemical Reactions Analysis
1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC undergoes various chemical reactions, including:
Oxidation: The compound generates reactive oxygen species (ROS) under irradiation with near-infrared light.
Substitution: The phosphatidylcholine moiety can undergo substitution reactions, particularly at the sn-1 and sn-2 positions.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC involves its ability to generate reactive oxygen species under irradiation with near-infrared light. This process disrupts cellular membranes and allows the release of encapsulated molecules, such as siRNA, into the cytosol . The compound targets the endolysosomal membrane and generates ROS, which play a crucial role in its photodynamic effects .
Comparison with Similar Compounds
1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC can be compared with other similar compounds, such as:
1-Palmitoyl-2-Arachidonoyl-sn-glycero-3-PC: This compound features palmitic acid and arachidonic acid at the sn-1 and sn-2 positions, respectively, and is involved in chronic inflammation and vascular disease.
1-Oleoyl-2-Palmitoyl-sn-glycero-3-PC: This compound contains oleic acid and palmitic acid at the sn-1 and sn-2 positions, respectively, and is found in biological membranes.
The uniqueness of this compound lies in its ability to generate reactive oxygen species under near-infrared light, making it particularly useful in photodynamic therapy and other applications requiring controlled ROS generation .
Properties
Molecular Formula |
C57H82N5O9P |
---|---|
Molecular Weight |
1012.3 g/mol |
IUPAC Name |
[(2R)-2-[3-[(21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoyloxy]-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C57H82N5O9P/c1-11-14-15-16-17-18-19-20-21-22-23-24-25-26-53(64)68-35-41(36-70-72(66,67)69-30-29-62(8,9)10)71-54(65)28-27-44-39(6)48-32-46-37(4)42(12-2)50(58-46)33-47-38(5)43(13-3)51(59-47)34-49-40(7)55-52(63)31-45(56(44)60-48)57(55)61-49/h12,32-34,39,41,44H,2,11,13-31,35-36H2,1,3-10H3,(H2-,58,59,60,61,63,66,67)/t39-,41+,44-/m0/s1 |
InChI Key |
JNOZUNXGSWKOPZ-WXDPHDKQSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC[C@H]1[C@@H](C2=CC3=NC(=CC4=NC(=CC5=C(C6=C(CC(=C1N2)C6=N5)O)C)C(=C4C)CC)C(=C3C)C=C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC1C(C2=CC3=NC(=CC4=NC(=CC5=C(C6=C(CC(=C1N2)C6=N5)O)C)C(=C4C)CC)C(=C3C)C=C)C |
Origin of Product |
United States |
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